5-(Methylthio)pentanal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

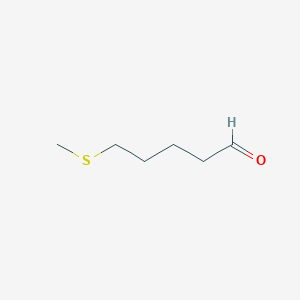

5-(Methylthio)pentanal is an organic compound with the molecular formula C6H12OS. It is an aldehyde with a methylthio group attached to the fifth carbon of the pentanal chain. This compound is known for its distinctive odor and is used in various chemical and industrial applications.

Synthetic Routes and Reaction Conditions:

Oxidation of Primary Alcohols: One common method to synthesize aldehydes, including this compound, is by oxidizing primary alcohols.

Ozonolysis of Alkenes: Another method involves the ozonolysis of alkenes.

Reduction of Esters: Esters like methyl 5-(Methylthio)pentanoate can be reduced using diisobutylaluminum hydride (DIBAH) followed by acidic workup to produce this compound.

Industrial Production Methods:

- Industrially, aldehydes like this compound can be produced through hydroformylation of alkenes in the presence of a rhodium-bisphosphite complex and a sterically hindered secondary amine .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid, 5-(Methylthio)pentanoic acid.

Condensation: It can participate in aldol condensation reactions to form larger molecules.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Condensation: Base catalysts like sodium hydroxide are often used in aldol condensation reactions.

Major Products:

Oxidation: 5-(Methylthio)pentanoic acid.

Reduction: 5-(Methylthio)pentanol.

Condensation: 2-octanone and other larger molecules.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N-(5-chloro-2-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca have shown promising anticancer properties. Studies have demonstrated the ability of such compounds to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound suggest potential modifications that could enhance its biological activity. The presence of the sulfonamide group is particularly relevant as sulfonamides are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects .

Pharmacological Insights

Mechanism of Action

Preliminary studies suggest that the compound may interact with specific biological targets involved in cancer progression. For instance, it may inhibit certain kinases or transcription factors that play crucial roles in cell proliferation and survival . Understanding these interactions could lead to the development of more effective therapeutic agents.

Synergistic Effects with Other Drugs

There is potential for N-(5-chloro-2-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca to be used in combination therapies, enhancing the efficacy of existing treatments for cancer and possibly other diseases. Case studies have highlighted instances where combination therapies have led to improved patient outcomes compared to monotherapy .

Toxicological Studies

Safety Profile

Toxicological assessments are crucial for understanding the safety and potential side effects of new compounds. Initial evaluations of related compounds indicate a need for comprehensive studies to assess the toxicological profile of N-(5-chloro-2-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca . These studies will inform dosage guidelines and therapeutic windows.

Data Table: Summary of Research Findings

Mecanismo De Acción

The mechanism of action of 5-(Methylthio)pentanal involves its interaction with various molecular targets. For instance, it can act as a substrate for enzymes involved in oxidation-reduction reactions. Its aldehyde group can form Schiff bases with amines, which is a key step in many biochemical pathways .

Comparación Con Compuestos Similares

Pentanal: Similar in structure but lacks the methylthio group.

5-Methylthiopentanaldoxime: Contains an oxime group instead of an aldehyde group.

5-Methylthiopentanonitrile: Contains a nitrile group instead of an aldehyde group.

Uniqueness:

- The presence of the methylthio group in 5-(Methylthio)pentanal imparts unique chemical properties, such as increased reactivity in certain types of reactions and a distinctive odor, making it valuable in specific industrial and research applications.

Actividad Biológica

5-(Methylthio)pentanal is an organic compound with the molecular formula C6H12OS. It is characterized by a five-carbon chain with a methylthio group attached to the fifth carbon. This compound has garnered interest due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted various compounds identified through GC-MS analysis, noting that certain derivatives possess antibacterial and antifungal properties. For instance, compounds such as Cyclopropyl 4-methoxyphenyl ketone were noted for their antibacterial effects, suggesting that this compound may share similar biological activities due to its structural characteristics .

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of this compound. The presence of sulfur in its structure may contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. In various studies, compounds with similar functional groups have demonstrated significant antioxidant capabilities, which are essential for preventing cellular damage and maintaining overall health .

Anticancer Potential

The anticancer properties of this compound are still under investigation, but preliminary findings suggest it may inhibit tumor growth. The compound's structural similarity to other known anticancer agents raises interest in its potential mechanisms of action. For example, compounds derived from sulfur-containing moieties have been shown to interfere with cancer cell proliferation and induce apoptosis in vitro .

Case Study Analysis

A notable study focused on the extraction and analysis of volatile compounds from various plant sources, including those containing this compound. The research utilized advanced techniques such as headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). The results indicated that the extracted compounds exhibited a range of biological activities, reinforcing the potential of this compound as a bioactive agent .

Comparative Analysis of Biological Activities

Propiedades

IUPAC Name |

5-methylsulfanylpentanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-8-6-4-2-3-5-7/h5H,2-4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFRWYFWAKRAIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.